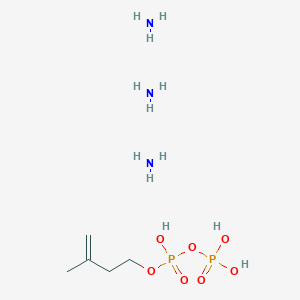
Isopentenylpyrophosphat-Triammoniumsalzlösung
Übersicht
Beschreibung
Azane;3-methylbut-3-enyl phosphono hydrogen phosphate is a chemical compound with the empirical formula C5H12O7P2 · 3NH3 and a molecular weight of 297.18 g/mol . It is an intermediate in the biosynthesis of terpenes, which are essential components in various biological processes . This compound is typically available as a 1 mg/mL solution in methanol and aqueous 10 mM ammonium hydroxide (7:3) .
Wissenschaftliche Forschungsanwendungen
Azane;3-methylbut-3-enyl phosphono hydrogen phosphate has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopentenyl pyrophosphate can be synthesized from isopentenol through a three-step process . The synthesis involves the conversion of mevalonic acid to isopentenyl pyrophosphate in an ATP-dependent process . The presence of the pyrophosphate group within the molecule facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions .
Industrial Production Methods: Industrial production methods for isopentenyl pyrophosphate triammonium salt solution are not extensively documented.
Analyse Chemischer Reaktionen
Types of Reactions: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert isopentenyl pyrophosphate to other related compounds.
Substitution: The pyrophosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with isopentenyl pyrophosphate triammonium salt solution include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrophosphate compounds .
Wirkmechanismus
The mechanism of action of isopentenyl pyrophosphate triammonium salt solution involves its role as an intermediate in terpene biosynthesis . The presence of the pyrophosphate group facilitates enzyme binding at the active site, enabling enzymatic catalysis of reactions . This compound is involved in the mevalonate pathway, where it is converted from mevalonic acid in an ATP-dependent process .
Vergleich Mit ähnlichen Verbindungen
Isopentenyl pyrophosphate trilithium salt: Similar in structure but contains lithium instead of ammonium.
Farnesyl pyrophosphate ammonium salt: Another related compound used in terpene biosynthesis.
Geranyl pyrophosphate ammonium salt: Similar in function and used in the synthesis of terpenes.
Uniqueness: Azane;3-methylbut-3-enyl phosphono hydrogen phosphate is unique due to its specific role in the biosynthesis of terpenes and its ability to facilitate enzyme binding at the active site . Its triammonium salt form provides distinct properties compared to other similar compounds, such as trilithium or ammonium salts .
Eigenschaften
IUPAC Name |
azane;3-methylbut-3-enyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8);3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREYOWJEWZVAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCOP(=O)(O)OP(=O)(O)O.N.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H21N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554011 | |
| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116057-53-5 | |
| Record name | 3-Methylbut-3-en-1-yl trihydrogen diphosphate--ammonia (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


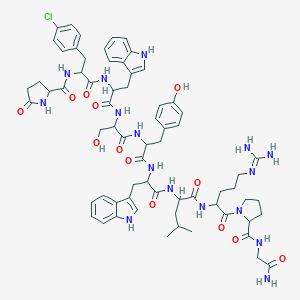
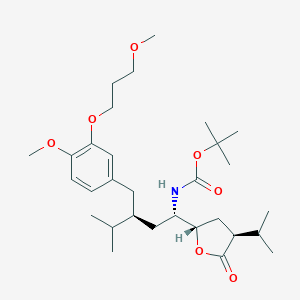
![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)
![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)
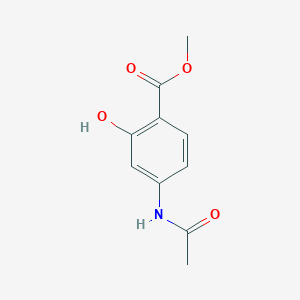

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)

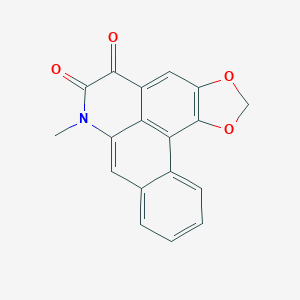
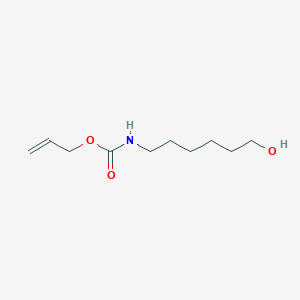
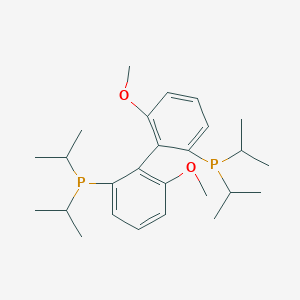
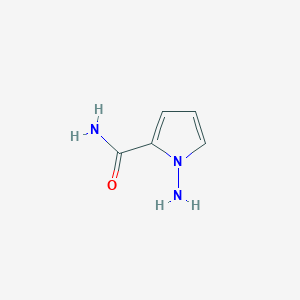
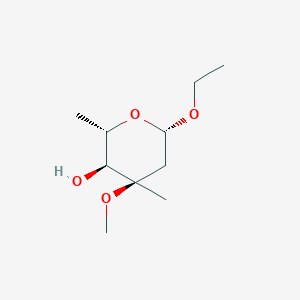
![3-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-3-(trifluoromethyl)-diaziridine](/img/structure/B132652.png)
